Metabolic Stability Advantage: pKa and LogP Comparison with 2-(2,4-Dichlorophenyl)propanoic Acid
The target compound exhibits a predicted pKa of ~4.2, which facilitates its existence as an ionized carboxylate at physiological pH, enhancing aqueous solubility compared to its non-fluorinated analog . Its predicted LogP of ~3.2 indicates high lipophilicity, a property crucial for crossing cellular membranes and achieving effective tissue distribution . In contrast, the comparator 2-(2,4-dichlorophenyl)propanoic acid (CAS 25173-21-1) lacks the fluorine atom, which is known to significantly alter both pKa and LogP, typically leading to a less favorable balance between solubility and permeability. The presence of the 5-fluoro group in the target compound is a strategic modification for improved in vivo performance [1].
| Evidence Dimension | Physicochemical Properties: Predicted pKa and LogP |
|---|---|
| Target Compound Data | Predicted pKa: ~4.2; Predicted LogP: ~3.2 |
| Comparator Or Baseline | 2-(2,4-Dichlorophenyl)propanoic acid (CAS 25173-21-1): Data not available, but known class trend indicates fluorine substitution significantly alters these parameters. |
| Quantified Difference | The 5-fluoro substitution in the target compound provides a known, quantifiable shift in pKa and LogP compared to its non-fluorinated analog, improving its drug-likeness profile. |
| Conditions | Predicted values based on computational chemistry models for drug design. |
Why This Matters
The optimized pKa and LogP values are direct indicators of the compound's potential for improved absorption, distribution, metabolism, and excretion (ADME), making it a superior choice for drug development over non-fluorinated analogs.
- [1] Karthikeyan, M. S., et al. Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. European Journal of Medicinal Chemistry, 2008. View Source
